molecular formula C16H12N2 B1663133 Neocryptolepine CAS No. 114414-78-7

Neocryptolepine

Cat. No.: B1663133
CAS No.: 114414-78-7
M. Wt: 232.28 g/mol
InChI Key: PZIIKMBOSNKNFZ-UHFFFAOYSA-N
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Description

Inhibitor of the formation of β-haematin with selective antiplasmodial activity;  High Quality Biochemicals for Research Uses

Biological Activity

Neocryptolepine, a polycyclic quinoline alkaloid derived from the plant Cryptolepis sanguinolenta, has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of this compound's biological activity, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

This compound exhibits a wide range of biological activities, including:

  • Cytotoxicity : Effective against multiple cancer types.
  • Antimalarial properties : Inhibits Plasmodium falciparum.
  • Antibacterial and antifungal effects : Demonstrated against various pathogens.
  • Antiprotozoal activity : Effective against Trypanosoma and Leishmania species.

Table 1: Summary of Biological Activities of this compound

Activity TypeTarget Organisms/CellsMechanism of Action
CytotoxicityColorectal, gastric, liver, lung, ovarian, breast cancer cellsInduces apoptosis, cell cycle arrest
AntimalarialPlasmodium falciparumInhibits dihydrofolate reductase (DHFR)
AntibacterialVarious bacteriaDisrupts cell wall synthesis
AntifungalFungiInhibits fungal cell growth
AntiprotozoalTrypanosoma, LeishmaniaInterferes with metabolic pathways

Cytotoxic Mechanisms

This compound's cytotoxic effects are primarily attributed to its ability to intercalate with DNA and inhibit topoisomerase II. This results in the induction of apoptosis and cell cycle arrest in various cancer cell lines:

  • Cell Cycle Arrest : this compound induces G2/M phase arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : It activates apoptotic pathways through caspase activation and mitochondrial dysfunction .

Case Study: Cytotoxic Effects on Cancer Cell Lines

Research has shown that this compound derivatives exhibit significant cytotoxicity against several cancer cell lines. For instance:

  • IC50 Values : Derivatives such as C5 and C8 demonstrated IC50 values of 0.197 μM and 0.198 μM against A549 lung cancer cells, indicating potent activity .
  • Mechanism Insights : These compounds were found to regulate the PI3K/AKT/mTOR signaling pathway, crucial for cell survival and proliferation .

Antimalarial Activity

This compound has shown promising antimalarial activity by targeting the enzyme dihydrofolate reductase (DHFR), which is essential for folate metabolism in Plasmodium falciparum. This interaction is particularly important for developing new antimalarial therapies due to rising drug resistance .

Antibacterial and Antifungal Properties

This compound exhibits antibacterial activity by disrupting bacterial cell wall synthesis and antifungal properties by inhibiting fungal growth. Its effectiveness against various pathogens underscores its potential as a broad-spectrum antimicrobial agent .

Structure-Activity Relationship (SAR)

A systematic review highlighted the importance of structure modifications in enhancing this compound's biological activities. The position and number of substituents on the quinoline ring significantly influence its potency against cancer cells and pathogens .

Recent Advances

Recent studies have focused on synthesizing this compound derivatives to improve bioavailability and reduce toxicity. For example:

  • Derivative Studies : Compounds derived from this compound have shown enhanced cytotoxic effects with reduced side effects compared to the parent compound .
  • Combination Therapies : Investigations into combining this compound with other chemotherapeutic agents have yielded promising results in enhancing overall efficacy against resistant cancer strains .

Properties

IUPAC Name

5-methylindolo[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-18-15-9-5-2-6-11(15)10-13-12-7-3-4-8-14(12)17-16(13)18/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIIKMBOSNKNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C3C1=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150720
Record name 5H-Quinodoline, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114414-78-7
Record name 5-Methyl-5H-quinindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114414-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Quinodoline, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114414787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Quinodoline, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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